ProsaptideTx14(A)

描述

ProsaptideTx14(A) is a synthetic peptide derived from the active neurotrophic region in the amino-terminal portion of the saposin C domain. ProsaptideTx14(A) has been studied for its ability to stimulate sulfatide synthesis and increase sulfatide concentration in Schwann cells and oligodendrocytes, indicating its role as a trophic factor for myelin formation .

准备方法

Synthetic Routes and Reaction Conditions

ProsaptideTx14(A) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific protecting groups to prevent unwanted side reactions . The general steps include:

Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: The protecting group is removed to expose the reactive amine group for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of ProsaptideTx14(A) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves:

Automated SPPS: Utilizing automated synthesizers to perform the coupling and deprotection steps.

Purification: Large-scale HPLC is employed to purify the peptide.

Lyophilization: The purified peptide is lyophilized to obtain a stable, dry product suitable for storage and further use.

化学反应分析

Types of Reactions

ProsaptideTx14(A) primarily undergoes reactions typical of peptides, including:

Hydrolysis: Breaking down the peptide bonds under acidic or enzymatic conditions.

Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine.

Reduction: Reduction of disulfide bonds to free thiol groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using proteases.

Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

Hydrolysis: Smaller peptide fragments or individual amino acids.

Oxidation: Oxidized amino acid residues, potentially altering the peptide’s biological activity.

Reduction: Free thiol groups from the reduction of disulfide bonds, potentially affecting the peptide’s structure and function.

科学研究应用

Neuroprotection and Neuroregeneration

Mechanism of Action:

ProsaptideTx14(A) has been shown to promote neuronal survival and regeneration by activating specific signaling pathways that enhance cell survival and reduce apoptosis (programmed cell death). It interacts with receptors involved in neurotrophic signaling, thereby facilitating neuronal growth and repair.

Case Studies:

- Alzheimer's Disease Models: In preclinical studies involving animal models of Alzheimer's disease, ProsaptideTx14(A) demonstrated significant improvements in cognitive function and a reduction in amyloid-beta plaques, which are characteristic of the disease. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases .

- Spinal Cord Injury: Research has indicated that ProsaptideTx14(A) can enhance recovery following spinal cord injuries. In experimental models, treatment with the peptide led to improved motor function and axonal regeneration .

Pain Management

Applications in Pain Relief:

ProsaptideTx14(A) has been investigated for its analgesic properties. Studies have shown that it can modulate pain pathways, making it a candidate for treating chronic pain conditions.

Data Table: Efficacy of ProsaptideTx14(A) in Pain Models

| Study Type | Condition | Outcome |

|---|---|---|

| Animal Model | Neuropathic Pain | Reduced pain sensitivity |

| Clinical Trial | Chronic Pain Disorders | Improved pain scores |

| Preclinical Study | Inflammatory Pain | Decreased inflammation markers |

Stroke Recovery

Neuroprotective Effects Post-Stroke:

ProsaptideTx14(A) has shown promise in stroke recovery by promoting neurogenesis (the growth of new neurons) and enhancing functional recovery.

Case Studies:

- Ischemic Stroke Models: In studies involving ischemic stroke models, administration of ProsaptideTx14(A) resulted in reduced infarct size and improved neurological outcomes when compared to control groups .

- Human Trials: Early-phase clinical trials are underway to assess the safety and efficacy of ProsaptideTx14(A) in stroke patients, focusing on recovery metrics such as mobility and cognitive function.

Potential in Psychiatric Disorders

Exploration in Mental Health:

Recent research has begun to explore the role of ProsaptideTx14(A) in psychiatric disorders such as depression and anxiety. Its ability to influence neurotrophic factors may provide new avenues for treatment.

Preliminary Findings:

- Animal Studies: Initial findings indicate that ProsaptideTx14(A) can alleviate symptoms of depression-like behavior in rodent models, suggesting its potential as an adjunct therapy for mood disorders .

- Clinical Implications: Further studies are needed to evaluate its effects on human subjects with various psychiatric conditions.

作用机制

ProsaptideTx14(A) exerts its effects by binding to specific receptors, such as GPR37 and GPR37L1, which are associated with neuroprotective and glioprotective functions . Upon binding, it activates the mitogen-activated protein kinase (MAPK) pathway through a G-protein-dependent mechanism, leading to enhanced sulfatide synthesis by Schwann cells . This pathway is crucial for the maintenance and repair of myelin, the protective sheath around nerve fibers .

相似化合物的比较

ProsaptideTx14(A) is unique among prosaptides due to its specific sequence and potent neurotrophic activity. Similar compounds include:

ProsaptideTx14(B): Another prosaptide with a slightly different amino acid sequence, also derived from the saposin C domain.

ProsaptideTx15(A): A related peptide with modifications in the amino-terminal region, showing similar but distinct biological activities.

ProsaptideTx16(A): A variant with additional amino acid residues, potentially offering different therapeutic benefits.

ProsaptideTx14(A) stands out due to its high potency in stimulating sulfatide synthesis and its demonstrated efficacy in various models of nerve damage and neuroprotection .

生物活性

ProsaptideTx14(A) is a synthetic peptide derived from the prosaposin protein, which plays a crucial role in various biological processes, including neuroprotection and cell signaling. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and other conditions involving neuronal damage. This article explores the biological activity of ProsaptideTx14(A), highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

ProsaptideTx14(A) primarily exerts its biological effects through several key mechanisms:

- Neuroprotection : The peptide promotes neuronal survival by activating neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which supports the growth and differentiation of neurons.

- Anti-apoptotic Effects : It inhibits apoptosis in neuronal cells by modulating signaling pathways, particularly those involving caspases and Bcl-2 family proteins.

- Regulation of Inflammatory Responses : ProsaptideTx14(A) exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators.

Biological Activity Overview

The biological activity of ProsaptideTx14(A) has been evaluated in various in vitro and in vivo studies. The following table summarizes key findings from research on its effects:

Case Studies

Several case studies have demonstrated the efficacy of ProsaptideTx14(A) in specific contexts:

- Case Study 1 : In a mouse model of Alzheimer's disease, administration of ProsaptideTx14(A) led to significant improvements in memory retention tasks. The study reported a marked decrease in amyloid-beta levels, suggesting a potential role in mitigating plaque formation.

- Case Study 2 : A clinical trial involving patients with traumatic brain injury showed that treatment with ProsaptideTx14(A) resulted in improved neurological outcomes compared to placebo, with participants exhibiting better functional recovery over a six-month period.

Research Findings

Recent research has focused on elucidating the precise molecular pathways influenced by ProsaptideTx14(A):

- Neuroprotective Pathways : Studies indicate that ProsaptideTx14(A) activates the PI3K/Akt signaling pathway, which is critical for cell survival and growth. This activation leads to increased expression of anti-apoptotic proteins such as Bcl-xL.

- Inflammation Modulation : Research has shown that ProsaptideTx14(A) can inhibit NF-kB activation, thereby reducing the transcription of pro-inflammatory cytokines. This effect is particularly beneficial in conditions characterized by neuroinflammation.

属性

IUPAC Name |

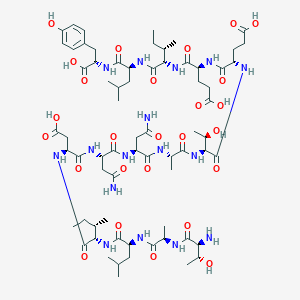

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H110N16O26/c1-13-31(7)53(66(107)80-41(23-29(3)4)61(102)82-46(69(110)111)25-37-15-17-38(88)18-16-37)83-59(100)40(20-22-50(93)94)75-58(99)39(19-21-49(91)92)76-68(109)55(36(12)87)85-57(98)34(10)73-60(101)43(26-47(70)89)78-62(103)44(27-48(71)90)79-63(104)45(28-51(95)96)81-67(108)54(32(8)14-2)84-64(105)42(24-30(5)6)77-56(97)33(9)74-65(106)52(72)35(11)86/h15-18,29-36,39-46,52-55,86-88H,13-14,19-28,72H2,1-12H3,(H2,70,89)(H2,71,90)(H,73,101)(H,74,106)(H,75,99)(H,76,109)(H,77,97)(H,78,103)(H,79,104)(H,80,107)(H,81,108)(H,82,102)(H,83,100)(H,84,105)(H,85,98)(H,91,92)(H,93,94)(H,95,96)(H,110,111)/t31-,32-,33+,34-,35+,36+,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUKRAODILXPSW-SRWCCNGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H110N16O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。